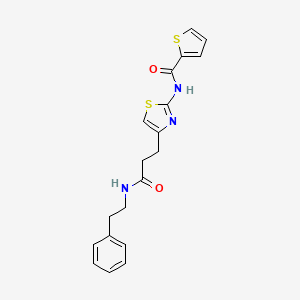

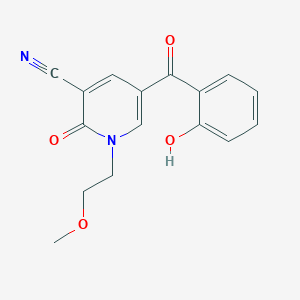

![molecular formula C19H19N3O7 B2892150 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 874805-65-9](/img/structure/B2892150.png)

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to contain a benzo[d][1,3]dioxole moiety . Benzo[d][1,3]dioxole is an organic compound and a benzene derivative. It is a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, benzo[d][1,3]dioxole-type compounds have been synthesized using methods such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, 1,3-Benzodioxole is a colorless liquid with a density of 1.064 g cm −3 and a boiling point of 172–173 °C .Scientific Research Applications

Auxin Receptor Agonists and Root Growth Promoters

This compound has been found to be a potent auxin receptor agonist and root growth promoter . It has a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses . This application is particularly useful in agriculture, where deeper and longer roots allow crops to survive and flourish .

Drug Discovery

The compound has been used in computer-aided drug discovery approaches . By screening artificial chemicals based on the auxin receptor TIR1 (Transport Inhibitor Response 1), a series of N-(benzo[d] [1,3] dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized . This application is crucial in the pharmaceutical industry for the development of new drugs.

Acylation of 1,3-Benzodioxole

The compound has been studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst for the acylation of 1,3-benzodioxole . This process shows excellent stability and selectivity, and the unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled . This application is important in the chemical industry, particularly in the production of bioactive molecules, natural products, cosmetics, pharmaceuticals, and agrochemicals .

Gemological Stimulant Detection

1,3-Benzodioxole, a precursor of the compound, is useful in gemological stimulant detection . This application is significant in the gemology field for the identification and classification of gemstones.

Perfume Production

1,3-Benzodioxole, a precursor of the compound, is also used as a precursor for perfumes . This application is essential in the fragrance industry for the creation of various scents.

Agrochemical Production

1,3-Benzodioxole, a precursor of the compound, is used in the production of agrochemicals . This application is crucial in agriculture for the development of pesticides, herbicides, and other agricultural chemicals.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7/c23-17(20-9-13-2-1-6-26-13)18(24)21-10-16-22(5-7-27-16)19(25)12-3-4-14-15(8-12)29-11-28-14/h1-4,6,8,16H,5,7,9-11H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLRKBMEBBNWCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

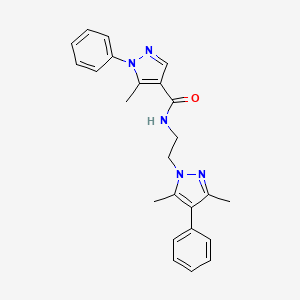

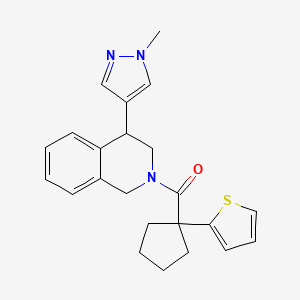

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2892072.png)

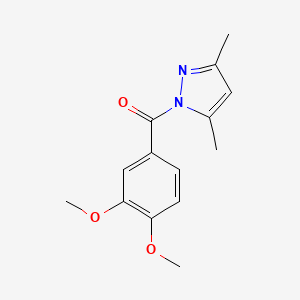

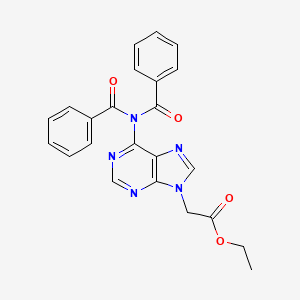

![5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2892073.png)

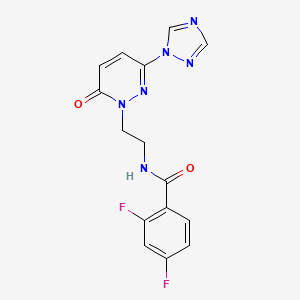

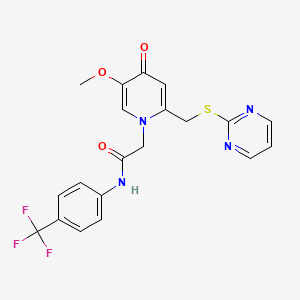

![N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2892079.png)

![3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2892083.png)

![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2892085.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)